Sattabacin

Description

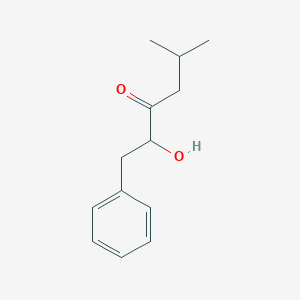

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

2-hydroxy-5-methyl-1-phenylhexan-3-one |

InChI |

InChI=1S/C13H18O2/c1-10(2)8-12(14)13(15)9-11-6-4-3-5-7-11/h3-7,10,13,15H,8-9H2,1-2H3 |

InChI Key |

XPMYTBIJWHMOIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)C(CC1=CC=CC=C1)O |

Synonyms |

2-hydroxy-5-methyl-1-phenyl-3-hexanone sattabacin |

Origin of Product |

United States |

Ii. Origin and Isolation Methodologies

Microbial Sources and Fermentation

Sattabacin is a secondary metabolite produced by specific bacteria. Its initial discovery and subsequent identifications have been linked to distinct bacterial genera, primarily Bacillus and Thermosporothrix. The production of this compound is achieved through controlled fermentation processes, which are optimized to enhance the yield of the target compound.

The genus Bacillus is a well-documented source of this compound and its derivatives. Research has led to the isolation of these compounds from different strains of Bacillus, each with its own specific fermentation and isolation protocols.

One notable source is the marine-derived Bacillus sp. strain SCO-147, which was isolated from marine sediments in Gwangyang Bay, South Korea. Fermentation of this strain for the production of this compound is carried out in a specific liquid culture medium. The culture is incubated for a period of seven days at 25°C with shaking at 150 rpm to ensure proper aeration and growth.

Another significant producer of this compound is Bacillus sp. strain B-60. This strain was the source from which this compound and a related compound, hydroxythis compound, were first isolated. The production of these compounds is achieved through fermentation in a suitable broth, followed by extraction and purification to isolate the desired molecules.

Table 1: Fermentation Parameters for this compound Production from Bacillus sp. SCO-147

| Parameter | Condition |

| Microorganism | Bacillus sp. SCO-147 |

| Culture Medium | Soluble starch (10 g/L), Yeast extract (2 g/L), Peptone (4 g/L) in natural sea water |

| Temperature | 25°C |

| Incubation Time | 7 days |

| Agitation | 150 rpm |

Beyond the Bacillus genus, this compound has also been identified in other distinct bacterial lineages. The thermophilic bacterium Thermosporothrix hazakensis strain SK20-1T, originally isolated from compost, is a known producer of (-)-sattabacin. This bacterium thrives at higher temperatures, with optimal growth observed at 50°C and a pH of 7.0. The identification of this compound in a thermophilic bacterium highlights the diverse environmental niches that harbor organisms capable of producing this compound.

Currently, there is no scientific literature available that documents the isolation of this compound from the genus Clostridium.

Extraction and Purification Techniques

The isolation of this compound from the fermentation broth is a multi-step process that involves extraction and a series of chromatographic purification techniques. The goal is to separate this compound from other metabolites and components of the culture medium.

For the Bacillus sp. strain SCO-147, the process begins with the extraction of the entire culture broth with ethyl acetate (B1210297). The resulting crude extract is then subjected to a series of purification steps. Initially, the extract is fractionated using Diaion HP-20 column chromatography, eluting with a stepwise gradient of methanol (B129727) in water. The active fraction is then further purified using silica (B1680970) gel column chromatography. Final purification is achieved through high-performance liquid chromatography (HPLC) to yield pure (-)-4-hydroxythis compound and (-)-sattabacin.

In the case of Bacillus sp. strain B-60, the biologically active compounds, including this compound, are recovered from the fermentation broth by extraction with ethyl acetate. This is followed by fractionation using silica-gel column chromatography to separate the different compounds.

Table 2: Purification Scheme for this compound from Bacillus sp. SCO-147

| Step | Technique | Details |

| 1. Extraction | Solvent Extraction | The whole culture broth was extracted with ethyl acetate. |

| 2. Initial Fractionation | Diaion HP-20 Column Chromatography | Eluted with a stepwise gradient of 20%, 40%, 60%, 80%, and 100% methanol in water. |

| 3. Secondary Fractionation | Silica Gel Column Chromatography | The 80% methanol fraction was subjected to further separation. |

| 4. Final Purification | High-Performance Liquid Chromatography (HPLC) | Used to isolate pure compounds from the silica gel column fractions. |

Iii. Biosynthesis of Sattabacin

Proposed Biosynthetic Pathways

The construction of the core acyloin structure of Sattabacin is proposed to occur through specific enzymatic condensations, with the origin of its building blocks confirmed through precursor feeding studies.

The key chemical reaction in the biosynthesis of this compound and related acyloin natural products is a carboligation reaction catalyzed by Thiamine (B1217682) Diphosphate (B83284) (ThDP)-dependent enzymes. acs.org ThDP, a derivative of vitamin B1 (thiamine), is a crucial cofactor for enzymes that catalyze the cleavage and formation of carbon-carbon bonds. nih.govnih.gov In this mechanism, the ThDP-dependent enzyme facilitates the condensation of two α-keto-acid molecules. acs.org This type of reaction is fundamental to the formation of α-hydroxy ketones (acyloins). unimelb.edu.authieme-connect.com The biosynthetic pathways for acyloins like this compound, xenocylins, and scytonemin (B610753) all typically involve this ThDP-dependent condensation step. acs.org

The general mechanism involves the deprotonation of the thiazolium ring of ThDP to form a reactive ylid. This ylid attacks the carbonyl carbon of the first α-keto-acid substrate (the "donor"), leading to decarboxylation and the formation of an activated aldehyde equivalent, often referred to as the Breslow intermediate. This intermediate then performs a nucleophilic attack on the carbonyl carbon of a second α-keto-acid molecule (the "acceptor"), forming a new carbon-carbon bond and ultimately leading to the release of the acyloin product. nih.gov

Precursor incorporation studies have been instrumental in identifying the molecular building blocks of this compound and related compounds. These studies typically involve feeding isotopically labeled potential precursors to the producing organism and then determining the location of the labels in the final product.

For the related compound sattazolin (B1247480), produced by Clostridium beijerinckii, in vitro enzyme assays have demonstrated the condensation of indole-3-pyruvic acid and 4-methyl-2-oxopentanoic acid. acs.org These α-keto-acids are derived from the common amino acids tryptophan and leucine, respectively. The research demonstrated that the sattazolin synthase could utilize these precursors to form the characteristic acyloin structure. acs.orgnih.gov Homocoupling products of indole-3-pyruvic acid were also detected, indicating the enzyme's ability to condense two molecules of the same precursor. acs.org These findings provide strong evidence for the specific amino acid-derived origins of the carbon skeleton of this compound and its analogues.

| Precursor | Corresponding Amino Acid | Resulting Structural Moiety |

| Indole-3-pyruvic acid | Tryptophan | Indole-containing portion |

| 4-methyl-2-oxopentanoic acid | Leucine | Isocaproyl portion |

Identification and Characterization of Biosynthetic Enzymes

Genetic and biochemical analyses have led to the identification of the specific enzymes and gene clusters responsible for this compound biosynthesis.

The key enzymes responsible for the ThDP-dependent condensation are acyloin synthases. acs.org Through in silico analysis and subsequent in vivo and in vitro characterization, a sattazolin-producing synthase was identified in Clostridium beijerinckii. nih.gov Phylogenetic analysis places these enzymes in a clade with other known acyloin synthases such as NzsH, XclA, and ScyA. acs.org A related enzyme from this family, Thzk0150, has also been identified. acs.org These ThDP-dependent enzymes often possess a pyruvate/2-oxoisovalerate decarboxylase (PPDC) domain and a transhydrogenase dIII (TH3) domain which contains a FAD-binding motif. acs.org The characterization of these synthases has shown a rather broad substrate specificity, which may be useful for biocatalytic applications. acs.org

The genes encoding the enzymes for this compound biosynthesis are typically organized into a biosynthetic gene cluster (BGC). nih.govnih.gov This clustering facilitates the coordinated regulation and expression of all the necessary proteins for the production of the natural product. Genome mining approaches, which involve searching genome sequences for genes predicted to be involved in secondary metabolism, have been crucial in identifying the putative BGCs for acyloin compounds. acs.orgnih.gov The identification of a ThDP-dependent acyloin synthase gene is a key indicator for the presence of such a cluster. It is also conceivable that other enzymes encoded in the vicinity of the acyloin synthase gene play a role in the biosynthetic pathway, such as a putative carboxymuconolactone decarboxylase that might catalyze a final decarboxylation step. acs.org

Non-Enzymatic Formation of Related Structures

While the core acyloin skeleton is formed enzymatically, it is possible that some subsequent steps may occur spontaneously without enzymatic catalysis. In vitro assays with a sattazolin synthase alone resulted in the formation of the final, decarboxylated acyloin products. acs.org This suggests that the 1,3-dicarbonyl intermediate formed after the condensation reaction could undergo spontaneous decarboxylation to yield the final product. acs.org Therefore, while an enzyme may exist to catalyze this step in vivo, the possibility of a non-enzymatic final step in the formation of this compound and related structures cannot be excluded. acs.org

Iv. Synthetic Chemistry of Sattabacin

Total Synthesis Approaches

Total synthesis efforts for Sattabacin aim to construct the complete molecule from simpler, readily available starting materials. These approaches often focus on establishing the correct stereochemistry at the chiral center.

Asymmetric Synthetic Methodologies

Asymmetric synthesis plays a crucial role in the total synthesis of (+)-Sattabacin to ensure the formation of the desired enantiomer. One reported enantioselective total synthesis of (+)-Sattabacin involves a strategy starting from commercially available isovaleraldehyde. researchgate.netsemanticscholar.org Key asymmetric reactions utilized in this approach include Sharpless epoxidation, which is employed to introduce chirality into an allylic alcohol intermediate. researchgate.netsemanticscholar.org This step allows for the formation of a chiral epoxide with the desired configuration. semanticscholar.org Another asymmetric approach has also been reported, achieving the first asymmetric total synthesis of (+)-sattabacin and (+)-4-hydroxythis compound. semanticscholar.org

Convergent and Stereoselective Strategies

Convergent synthesis strategies are often employed to assemble complex molecules like this compound by coupling together pre-synthesized fragments. Stereoselective reactions are essential within these strategies to control the relative and absolute stereochemistry of the final product. One concise enantioselective total synthesis of (+)-Sattabacin is described as a six-step process. researchgate.netsemanticscholar.org This strategy involves key reactions such as Sharpless epoxidation, reactions with phenyl Grignard reagents, and Europium(III) catalyzed ring opening of chiral epoxides. researchgate.netsemanticscholar.org The regioselective ring opening with phenyl Grignard reagents in high yields is a notable feature of this approach. researchgate.net Another method for the concise synthesis of α-hydroxyketone natural products, including this compound, utilizes a diboronic acid anhydride-catalyzed dehydrative amidation of carboxylic acids to synthesize Weinreb amides, which can serve as intermediates. rsc.org

Chemical Transformations and Derivatization

Chemical transformations and derivatization of this compound are explored to modify its structure, potentially leading to analogues with altered or improved biological activities and properties.

Synthesis of Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is driven by the desire to explore the structure-activity relationship and identify compounds with enhanced antiviral efficacy or other desirable characteristics. Studies have reported the synthesis of this compound, Sattazolin (B1247480), and structural analogs to evaluate their antiviral activity. semanticscholar.org Progress toward convergent syntheses that allow for structural modifications has also been made. semanticscholar.org The synthesis of 4-methoxythis compound, an oxidized form, has been reported as part of investigations into non-enzymatic natural product formation. escholarship.orgacs.org

V. Structure Activity Relationship Sar Studies of Sattabacin

Elucidation of Pharmacophoric Elements for Biological Activity

The antiviral activity of Sattabacin is intrinsically linked to its unique chemical architecture. The key pharmacophoric elements believed to be essential for its biological action include the α-hydroxy ketone (acyloin) moiety, the indole (B1671886) ring system, and the lipophilic alkyl chain.

The α-hydroxy ketone group is a defining feature of the acyloin class of natural products and is considered critical for the biological activity of this compound. This functional group, with its specific stereochemistry, is likely involved in key interactions with biological targets, potentially through hydrogen bonding or coordination with metal ions within viral or host cell enzymes.

The indole ring represents a significant hydrophobic and aromatic region within the this compound molecule. This moiety is a common feature in many biologically active compounds and can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with the active site of target proteins. The nitrogen atom within the indole ring can also act as a hydrogen bond donor, further contributing to binding affinity.

While a detailed pharmacophore model for this compound's antiviral activity has yet to be published, these three components—the α-hydroxy ketone, the indole ring, and the alkyl chain—are considered the primary contributors to its biological profile.

Impact of Structural Modifications on Bioactivity Profiles

Systematic studies on the impact of structural modifications on the bioactivity of this compound are limited. However, the isolation of naturally occurring analogs such as 4-hydroxythis compound and Sattazolin (B1247480) provides initial clues into the effects of certain structural changes. nih.gov

The presence of a hydroxyl group on the indole ring, as seen in 4-hydroxythis compound , suggests that modifications to this aromatic system are tolerated and can influence activity. The introduction of a polar hydroxyl group could alter the molecule's solubility and its hydrogen bonding capabilities, potentially affecting its interaction with target molecules.

Sattazolin , another related compound, features a different side chain attached to the core structure. A comparison of the antiviral activities of this compound and Sattazolin would provide valuable information on the tolerance for structural diversity in this part of the molecule and its role in target recognition.

Hypothetical modifications to the this compound structure could further elucidate the SAR. For instance, altering the length and branching of the alkyl chain could probe the size and nature of the corresponding hydrophobic binding pocket. Esterification or oxidation of the hydroxyl group in the acyloin moiety would help to confirm its critical role in biological activity. Furthermore, substitutions at different positions of the indole ring could define the importance of this group for target binding.

The synthesis of various this compound analogs and their subsequent biological evaluation are necessary to build a comprehensive SAR model. Such studies would be invaluable for the development of new antiviral agents with improved efficacy.

Comparative Analysis with Related Acyloin Natural Products

This compound belongs to a broader class of acyloin natural products, many of which exhibit interesting biological activities. A comparative analysis of this compound with other members of this class can provide insights into common structural motifs required for bioactivity and features that confer target specificity.

For example, Kurasoins A and B are other acyloin natural products with reported biological activities. Comparing their structures and biological profiles with that of this compound could reveal whether the indole moiety is a unique requirement for the specific antiviral activity of this compound or if other aromatic systems can serve a similar function.

The table below presents a comparison of this compound with its closely related, naturally occurring analogs.

| Compound Name | Structure | Key Structural Differences from this compound | Reported Biological Activity |

| This compound | 1-hydroxy-1-(1H-indol-3-yl)-4-methylpentan-2-one | - | Antiviral (Herpes simplex virus, Varicella-zoster virus) nih.govnih.gov |

| 4-Hydroxythis compound | 1-(4-hydroxy-1H-indol-3-yl)-1-hydroxy-4-methylpentan-2-one | Hydroxyl group at the 4-position of the indole ring | Antiviral nih.gov |

| Sattazolin | Structure varies | Different side chain compared to this compound | Antiviral nih.gov |

This comparative analysis underscores the importance of the acyloin core structure across these related natural products. The variations in the aromatic moiety and the side chains likely contribute to the specificity and potency of their biological activities. Further investigation into a wider range of acyloin natural products and their synthetic derivatives is warranted to fully understand the SAR of this promising class of compounds.

Vi. Biological Activities and Preclinical Research Applications

Antiviral Activities in In Vitro Models

In vitro studies have demonstrated that Sattabacin possesses notable antiviral properties, particularly against DNA viruses. This has positioned the compound as a subject of interest for further virological research.

Research has established that this compound exhibits significant inhibitory effects against members of the Herpesviridae family. Specifically, its antiviral activity has been primarily documented against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2), the causative agents of oral and genital herpes, respectively. nih.gov

Furthermore, this compound has shown potent activity against the Varicella Zoster Virus (VZV), which is responsible for chickenpox and shingles. nih.gov In a study evaluating its efficacy, (+)-sattabacin was found to potently inhibit the growth of VZV in human fibroblast cells. nih.gov The inhibitory concentration of this compound against VZV was reported to be comparable to that of other commonly prescribed antiviral medications for VZV infections. nih.gov The median inhibitory concentration (IC₅₀) of this compound against VZV infection was determined to be 12 μg/mL. nih.gov

| Virus | Cell Line | IC₅₀ (μg/mL) | Reference |

|---|---|---|---|

| Varicella Zoster Virus (VZV) | Human Fibroblast Cells | 12 | nih.gov |

The precise mechanism by which this compound exerts its antiviral effects is an area of ongoing investigation. However, preliminary research suggests that it may involve the modulation of viral protein synthesis. A study involving the related compound, sattazolin (B1247480), which was isolated from the same Bacillus species, demonstrated a selective inhibition of protein synthesis in cells infected with Herpesvirus. nih.gov

Further supporting this hypothesis, microarray analysis of human fibroblast cells exposed to this compound during VZV infection revealed that the compound inhibits many genes associated with translation and ribosomal functions. nih.gov This finding suggests that this compound may disrupt the cellular machinery that the virus hijacks for its own replication, specifically by interfering with the production of viral proteins. nih.gov Another potential mechanism suggested by the microarray data is the inhibition of RNA splicing during VZV infection. nih.gov

Antimicrobial Properties

There is no publicly available scientific literature detailing the antibacterial spectrum of this compound against Mycobacterium vaccae, Bacillus subtilis, or Staphylococcus aureus.

There is no publicly available scientific literature detailing the antifungal spectrum of this compound against Penicillium notatum, Candida albicans, or Sporobolomyces salmonicolor.

Other Investigated Biological Effects in Non-Clinical Settings

There is no publicly available scientific literature detailing other investigated biological effects of this compound in non-clinical settings beyond its antiviral activities.

Anti-melanogenic Effects of Analogues

The compound (-)-sattabacin and its hydroxylated analogue, (-)-4-hydroxythis compound (4OH-ST), have been investigated for their effects on melanogenesis. scispace.comnih.gov Studies utilizing B16F10 murine melanoma cells stimulated with α-melanocyte-stimulating hormone (α-MSH) have demonstrated that both compounds can reduce melanin (B1238610) content, with (-)-4-hydroxythis compound showing a more pronounced effect. ewha.ac.kr

In comparative studies, (-)-4-hydroxythis compound was found to decrease melanin content more significantly than its parent compound, (-)-sattabacin, at equivalent concentrations. ewha.ac.kr This suggests that the addition of a hydroxyl group at the C-4 position enhances the anti-melanogenic activity. The efficacy of (-)-4-hydroxythis compound was observed to be dose-dependent. Further research has confirmed these anti-melanogenic properties in a pigmented 3D human epidermal skin model, where treatment resulted in a visible whitening effect and a reduction in melanocyte activation. scispace.com

| Compound | Concentration (µM) | Inhibition of Melanin Synthesis (%) |

|---|---|---|

| (-)-Sattabacin | 10 | ~15% |

| (-)-4-hydroxythis compound | 10 | ~30% |

| (-)-Sattabacin | 20 | ~25% |

| (-)-4-hydroxythis compound | 20 | ~45% |

Enzyme Modulation (e.g., potential inhibitor/modulator)

The mechanism by which this compound analogues exert their anti-melanogenic effects involves the modulation of key enzymes at the gene expression level, rather than direct enzymatic inhibition. Tyrosinase is the rate-limiting enzyme in melanin synthesis, and many depigmenting agents function by directly inhibiting its catalytic activity. nih.gov However, in vitro cell-free assays using mushroom tyrosinase revealed that (-)-4-hydroxythis compound does not directly inhibit the enzymatic activity of tyrosinase. scispace.comnih.gov

In Silico and Computational Studies of Activity

Molecular Docking and Target Prediction (e.g., SARS-CoV-2 main protease)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comadamasuniversity.ac.in This method is widely employed in drug discovery to screen virtual libraries of compounds against a specific protein target to identify potential inhibitors or modulators. nih.govtexilajournal.com For viral diseases, a common strategy is to target essential enzymes like proteases, which are necessary for viral replication. nih.gov The main protease (Mpro or 3CLpro) of SARS-CoV-2, for instance, is a key enzyme involved in processing viral polyproteins and is a primary target for antiviral drug development. nih.gov

While numerous in silico studies have explored natural products as potential inhibitors for the SARS-CoV-2 main protease, specific molecular docking research on this compound against this target is not extensively documented in publicly available literature. However, the principles of such an investigation would involve docking this compound into the catalytic site of the protease to predict its binding affinity and interaction patterns with key amino acid residues, such as the catalytic dyad HIS41 and CYS145. nih.gov Similar docking studies have been performed for other natural compounds against tyrosinase to elucidate the structural basis for their anti-melanogenic activity. nih.govmdpi.com

Structure-Based Computational Design

Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of the biological target. nih.govnih.govlongdom.org By understanding the architecture of the target's binding site, new ligands can be designed, or existing ones modified, to achieve higher affinity and selectivity. nih.govresearchgate.net This iterative process often involves computational modeling to generate hypotheses, followed by chemical synthesis and experimental validation. longdom.org

In the context of this compound, SBDD could be applied to optimize its biological activities. For example, using the crystal structure of tyrosinase, computational methods could be employed to design novel this compound analogues with improved interactions within the enzyme's active site or with regulatory domains. mdpi.com Although this compound's known anti-melanogenic mechanism is through gene expression modulation rather than direct enzyme inhibition, SBDD could still be valuable. scispace.com For instance, if the protein target responsible for mediating the down-regulation of melanogenic genes were identified and structurally characterized, SBDD could be used to design analogues with enhanced potency for this specific regulatory interaction. This approach allows for the rational modification of the this compound scaffold to improve its desired biological profile.

Development as Research Tools or Chemical Probes

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. nih.gov The development of potent and selective molecules into chemical probes is essential for dissecting complex biological pathways and validating new drug targets. rsc.org An ideal chemical probe exhibits high affinity for its target, possesses well-understood biological activity, and can be used to elicit a specific biological response. nih.gov

Given its specific biological activity—the down-regulation of melanogenic gene expression—this compound and its analogues hold potential for development as chemical probes. scispace.com Specifically, they could serve as tools to investigate the signaling pathways that control melanogenesis. For example, a modified this compound analogue, perhaps tagged with a fluorescent marker or a reactive group for covalent labeling, could be used to identify its direct molecular target(s) within melanocytes. nih.gov Such a probe would be invaluable for elucidating the precise mechanism by which this compound modulates the expression of tyrosinase, TRP-1, and TRP-2, thereby providing deeper insights into the transcriptional regulation of skin pigmentation.

Vii. Analytical and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structure Elucidation

Spectroscopy is the primary tool for determining the molecular architecture of a compound. For Sattabacin, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and other spectroscopic methods provides a complete picture of its atomic connectivity and constitution.

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Through a series of one-dimensional (¹H and ¹³C) and two-dimensional experiments, the precise connectivity of this compound's atoms can be established.

¹H NMR: This experiment identifies the different types of protons in the molecule and provides information about their chemical environment and proximity to one another. For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons of the phenyl group, the methine proton of the hydroxyl-bearing carbon, the methylene (B1212753) protons adjacent to the phenyl ring, and the protons of the isobutyl group.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule nih.gov. The spectrum of this compound would display characteristic signals for the carbonyl carbon (C=O), the carbon attached to the hydroxyl group (CH-OH), the aromatic carbons of the phenyl ring, and the aliphatic carbons of the isobutyl moiety nih.gov.

2D NMR Experiments: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY identifies protons that are coupled (typically on adjacent carbons), while HMBC shows correlations between protons and carbons that are two or three bonds away. These experiments are crucial for assembling the fragments identified in 1D NMR into the complete molecular structure of this compound mdpi.com.

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.

The molecular formula of this compound has been established as C₁₃H₁₈O₂. HRMS analysis would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass. The close agreement between these two values provides unambiguous confirmation of the elemental formula nih.gov.

Table 1: Molecular Formula and Mass Data for this compound

| Attribute | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₈O₂ | nih.gov |

| Molecular Weight (g/mol) | 206.28 | nih.gov |

| Calculated Exact Mass (Da) | 206.13068 | nih.gov |

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic systems present within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands indicating the presence of a hydroxyl group (-OH), a carbonyl group (C=O) from the ketone, and C-H bonds associated with the aromatic ring and aliphatic chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems or chromophores within a molecule. For this compound, the phenyl group acts as the primary chromophore, and its UV-Vis spectrum would display absorption maxima characteristic of this aromatic system.

Chromatographic Separation and Purity Assessment

Chromatography is a fundamental technique for the separation, purification, and assessment of purity of chemical compounds nih.gov. In the context of this compound, both its isolation from natural sources and its purification after total synthesis would heavily rely on chromatographic methods nih.govnih.gov. Techniques such as silica (B1680970) gel column chromatography are employed to separate the target compound from reaction byproducts and starting materials.

Following purification, the purity of the this compound sample is typically assessed using High-Performance Liquid Chromatography (HPLC). This method provides a quantitative measure of purity, which is essential before further biological or spectroscopic analysis. Enantiomeric excess, a measure of stereochemical purity, can be determined by chiral HPLC researchgate.net.

Stereochemical Assignments and Chiral Analysis

This compound is a chiral molecule, meaning it exists as non-superimposable mirror images called enantiomers. The specific three-dimensional arrangement of atoms, or absolute stereochemistry, is critical to its biological activity.

The enantioselective total synthesis of (+)-Sattabacin confirms its absolute configuration researchgate.net. A key method for confirming the stereochemistry of a synthesized chiral natural product is the measurement of its optical rotation wikipedia.orgmasterorganicchemistry.com. A polarimeter is used to measure the angle to which the compound rotates plane-polarized light libretexts.org. The specific rotation, [α]D, of the synthetically produced (+)-Sattabacin is compared to the value reported for the naturally occurring compound. A match in the sign (+) and magnitude of the rotation confirms that the synthesis has successfully produced the correct enantiomer researchgate.net.

Viii. Future Directions and Research Opportunities

Expanding the Scope of Biosynthetic Investigations

Future research on Sattabacin's biosynthesis is crucial for understanding its natural production pathways and potentially enabling engineered production. This compound is an acyloin-containing natural product, and its biosynthesis typically involves the thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent condensation of two α-keto-acids. acs.org While some acyloin-condensing enzymes have been identified and characterized, further investigation is needed to fully elucidate the specific enzymatic steps and genetic machinery involved in this compound production in its native producers, such as Thermosporothrix hazakensis and certain Bacillus species. acs.orgnih.govu-tokyo.ac.jp Genome mining of producing strains can help identify putative biosynthetic gene clusters (BGCs) associated with this compound. acs.orgu-tokyo.ac.jp Detailed enzymatic characterization of the proteins encoded by these BGCs, including substrate specificity and reaction mechanisms, will provide a comprehensive picture of the biosynthetic route. acs.org Stable isotope labeling studies can further confirm the precursors and intermediates involved in the pathway. acs.orgacs.org Understanding the regulatory mechanisms controlling the expression of these biosynthetic genes is also a key area for future exploration, which could pave the way for optimizing fermentation conditions for increased this compound yield.

Novel Synthetic Methodologies for Analog Discovery

The total synthesis of (+)-Sattabacin has been achieved through various routes, providing access to the compound for biological evaluation. nih.govresearchgate.netsemanticscholar.orgresearchgate.net Existing synthetic strategies often involve steps like Sharpless epoxidation and Grignard reactions. semanticscholar.orgresearchgate.net Future research in this area will focus on developing more efficient, cost-effective, and enantioselective synthetic methodologies. This includes exploring novel catalytic reactions, potentially utilizing organocatalysis or transition metal catalysis, to streamline the synthesis and improve yields. uchicago.edu Developing protecting-group-free approaches could also simplify the synthetic route. unm.edu Furthermore, the development of flexible synthetic strategies will be essential for the creation of novel this compound analogs. By introducing structural variations at different positions of the molecule, researchers can explore the structure-activity relationships (SAR) and potentially identify analogs with improved potency, altered biological profiles, or enhanced pharmacological properties. uchicago.edu High-throughput synthesis and screening methods will be valuable tools in this analog discovery process.

Deeper Elucidation of Molecular Mechanisms of Action

Initial studies have provided insights into this compound's antiviral activity, particularly against varicella-zoster virus (VZV) and herpes simplex viruses (HSV). nih.govnih.govmedchemexpress.com Microarray data suggests potential mechanisms involving the inhibition of viral protein production or RNA splicing. nih.gov Specifically, genes associated with translation and ribosomal functions, as well as SNRPB (involved in RNA splicing), were found to be down-regulated in the presence of this compound. nih.gov Future research needs to delve deeper into these potential mechanisms through detailed molecular studies. This could involve techniques such as proteomics to identify protein targets, transcriptomics to analyze gene expression changes more broadly, and cell-based assays to validate the effects on translation and splicing. frontiersin.org Investigating the interaction of this compound with specific viral or host proteins involved in replication and gene expression will be crucial for a complete understanding of its antiviral action. Elucidating the precise molecular targets and pathways will not only explain this compound's current activities but also guide the rational design of more potent and selective antiviral agents.

Exploration of New Biological Activities and Targets

Beyond its known antiviral properties, this compound and its analogs hold potential for other biological activities. Research into compounds with similar structures has indicated potential anti-inflammatory, antioxidant, or anticancer properties. ontosight.ai Preliminary studies have also explored the anti-melanogenic effects of (-)-4-hydroxythis compound, a related compound, suggesting potential applications in cosmetics. nih.govresearchgate.netmdpi.com Future research should systematically explore a wider range of biological activities for this compound and its synthetic analogs. This could involve screening against various panels of disease targets, including different types of bacteria, fungi, parasites, and cancer cell lines. mdpi.com Investigating its effects on cellular processes beyond viral replication, such as apoptosis, cell cycle regulation, and inflammatory pathways, could reveal new therapeutic opportunities. ontosight.ai High-throughput screening methods and phenotypic assays will be valuable for identifying novel biological activities and potential targets.

Biotechnological Production for Sustainable Supply and Engineering

The isolation of this compound from natural sources like Bacillus and Thermosporothrix species provides a basis for biotechnological production. nih.govnih.gov However, natural yields may be low, necessitating the development of optimized fermentation processes. Future research will focus on enhancing this compound production through microbial fermentation by optimizing culture conditions, media composition, and fermentation parameters. researchgate.net Genetic engineering of the producing organisms to enhance the expression of biosynthetic genes or to introduce pathways for improved precursor supply are promising avenues. u-tokyo.ac.jp Exploring alternative microbial hosts for heterologous expression of the this compound biosynthetic pathway could offer advantages in terms of growth rate and genetic manipulability. acs.org Furthermore, developing efficient downstream processing and purification methods will be essential for obtaining high-purity this compound from fermentation broths. Biotechnological production offers a sustainable and scalable approach to meet the demand for this compound for research and potential therapeutic applications.

Q & A

Basic: How should researchers design reproducible synthesis protocols for Sattabacin?

Methodological Answer:

To ensure reproducibility, document all experimental parameters (e.g., temperature, solvent ratios, catalysts) and validate each step using standardized characterization methods (e.g., NMR, HPLC). Follow guidelines for procedural clarity, such as separating known compound syntheses from novel procedures and including detailed metadata in supplementary materials . Predefine success criteria (e.g., yield thresholds, purity benchmarks) and cross-reference established protocols from peer-reviewed literature to minimize variability .

Basic: What characterization methods are essential for confirming this compound’s structural identity and purity?

Methodological Answer:

Combine spectroscopic (e.g., FTIR, mass spectrometry) and chromatographic (e.g., GC-MS, HPLC) techniques to verify structural integrity. For novel derivatives, include X-ray crystallography or 2D NMR for unambiguous confirmation. Adhere to journal requirements by limiting primary manuscript data to critical results, with extended datasets (e.g., spectral peaks, retention times) in supplementary files . Cross-validate findings against published reference spectra for known analogs .

Advanced: How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

Methodological Answer:

First, identify the principal contradiction (e.g., discrepancies in binding affinity predictions vs. in vitro assays) by isolating variables such as solvent effects, conformational dynamics, or force field inaccuracies . Validate computational models using iterative docking simulations with experimental IC50 values as benchmarks. Conduct sensitivity analyses to assess parameter robustness and refine hypotheses through Bayesian optimization . Publish negative results to contextualize limitations .

Advanced: What strategies optimize this compound’s bioactivity profile through iterative experimental design?

Methodological Answer:

Implement Design of Experiments (DoE) to systematically vary parameters (e.g., substituent groups, reaction conditions). Use response surface methodology to identify optimal bioactivity zones and apply High-Throughput Screening (HTS) for rapid iteration. Incorporate failure analysis to eliminate non-viable pathways early . For mechanistic studies, employ isotopic labeling or kinetic isotope effects to trace reaction pathways .

Basic: What statistical frameworks are appropriate for analyzing this compound’s dose-response relationships?

Methodological Answer:

Apply non-linear regression models (e.g., Hill equation) to fit dose-response curves, reporting confidence intervals and p-values for EC50/IC50 values. Use ANOVA or mixed-effects models for multi-group comparisons, ensuring assumptions (e.g., normality, homoscedasticity) are tested via residual plots . For small sample sizes, employ bootstrapping or permutation tests to mitigate Type I/II errors .

Advanced: How should researchers integrate findings from conflicting studies on this compound’s mechanism of action?

Methodological Answer:

Conduct a meta-analysis weighted by study quality (e.g., sample size, controls, blinding) to reconcile discrepancies. Use funnel plots to detect publication bias and subgroup analyses to isolate confounding variables (e.g., cell line variability, assay protocols) . Propose a unified hypothesis testing framework, such as a competing risks model, to evaluate mutually exclusive mechanisms .

Basic: What best practices ensure rigorous documentation of this compound’s experimental procedures?

Methodological Answer:

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles: archive raw data (e.g., chromatograms, spectra) in repositories like Zenodo, and use electronic lab notebooks for real-time tracking. Follow journal-specific guidelines for method granularity, including instrument calibration protocols and batch-specific reagent details . For synthetic steps, provide reaction schematics with RIN numbers for commercial reagents .

Advanced: How to design a pharmacokinetic study for this compound that minimizes observational bias?

Methodological Answer:

Implement double-blinding and randomization for in vivo studies, with predefined inclusion/exclusion criteria and stratified sampling for population diversity . Use LC-MS/MS for plasma concentration measurements, validated against FDA bioanalytical guidelines. Incorporate washout periods and crossover designs to control for inter-subject variability . Pre-register protocols on platforms like ClinicalTrials.gov to enhance transparency .

Basic: How to conduct a systematic literature review for this compound-related studies?

Methodological Answer:

Develop a search strategy using Boolean operators (e.g., "this compound AND (synthesis OR bioactivity)") across PubMed, SciFinder, and Web of Science. Extract metadata into citation managers (e.g., Zotero) and screen articles via PRISMA flowcharts. Use Covidence for risk-of-bias assessments and synthesize findings via SWIFT-Review for thematic analysis . Exclude non-peer-reviewed sources and preprints unless validated via replication .

Advanced: How to develop a QSAR model for this compound derivatives using heterogeneous literature data?

Methodological Answer:

Curate datasets from published IC50/EC50 values, standardizing units and excluding outliers via Grubbs’ test. Apply feature selection (e.g., LASSO regression) to identify critical molecular descriptors (e.g., logP, polar surface area). Train models using ensemble methods (e.g., Random Forest, XGBoost) and validate via k-fold cross-validation. Address data heterogeneity using transfer learning or domain adaptation techniques . Publish model code and training data to enable reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.